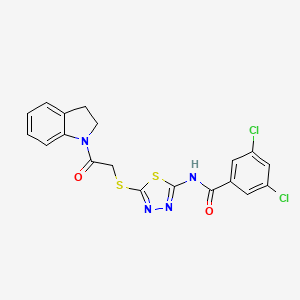

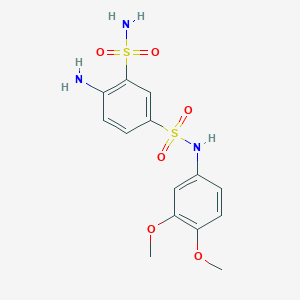

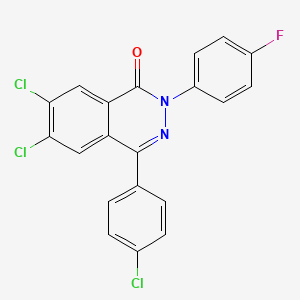

3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Butoxy-3-chlorophenylboronic acid” is a chemical compound with the molecular formula C10H14BClO3 . It has a molecular weight of 228.48 . The compound is solid in physical form and white in color .

Molecular Structure Analysis

The InChI code for “4-Butoxy-3-chlorophenylboronic acid” is1S/C10H14BClO3/c1-2-3-6-15-10-5-4-8 (11 (13)14)7-9 (10)12/h4-5,7,13-14H,2-3,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“4-Butoxy-3-chlorophenylboronic acid” has a boiling point of 376.1°C at 760 mmHg . Its melting point is 147-151°C (lit.) . The compound has a density of 1.2g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis Methods : The compound is synthesized using a method involving condensing chalcones with hydrazine hydrate in the presence of aliphatic acids. The process results in the formation of pyrazole compounds with distinct structural features (Loh et al., 2013).

Crystal Structures : Detailed crystal structure analysis of similar pyrazole compounds has been conducted using X-ray single crystal structure determination. This provides insights into the molecular configuration and the dihedral angles formed between the pyrazole and substituted rings (Loh et al., 2013).

Biological Activities

Antioxidant and Anti-inflammatory Properties : Derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, a related compound, exhibit significant antioxidant and anti-inflammatory activities. These properties are determined through various assays like DPPH and Nitric oxide scavenging methods (Sudha et al., 2021).

Anticonvulsant and Analgesic Effects : Compounds synthesized from similar pyrazole aldehydes show potent anticonvulsant and analgesic activities. These effects are tested using methods like the maximal electroshock seizure (MES) test and the tail flick method (Viveka et al., 2015).

Chemical Modifications and Reactions

Novel Derivatives Synthesis : Novel derivatives involving pyrazole-4-carbaldehyde have been synthesized through various chemical reactions. These include cyclocondensation and reactions with glycine and isothiocyanate derivatives (Khalifa et al., 2017).

Formation of Bipyrazoles : The conversion of substituted carbaldehydes into reduced bipyrazoles is another area of interest. This involves a series of reactions under specific conditions, providing insights into the synthesis of complex molecular structures (Kumar et al., 2019).

Antimicrobial Properties

Antibacterial and Antifungal Activities : Derivatives of pyrazole carbaldehydes have been tested for antimicrobial properties against various bacterial and fungal strains. Some of these compounds show significant activity against pathogens like E. coli and S. aureus (B'Bhatt & Sharma, 2017).

Chitosan Schiff Bases : Chitosan Schiff bases incorporating pyrazole derivatives demonstrate antimicrobial activity against a range of bacteria and fungi. This highlights the potential of these compounds in developing new antimicrobial agents (Hamed et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(4-butoxy-3-chlorophenyl)-1-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O2/c1-2-3-11-25-19-10-9-15(12-18(19)21)20-16(14-24)13-23(22-20)17-7-5-4-6-8-17/h4-10,12-14H,2-3,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPZOTNQENWNDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2364939.png)

![4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2364942.png)

acetate](/img/structure/B2364945.png)

![N-[(4-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2364947.png)

![10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2364951.png)

![N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2364960.png)